4-Bromohexanoyl chloride 4-Bromohexanoyl chloride
Brand Name: Vulcanchem
CAS No.: 61222-83-1
VCID: VC19528322
InChI: InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C6H10BrClO
Molecular Weight: 213.50 g/mol

4-Bromohexanoyl chloride

CAS No.: 61222-83-1

Cat. No.: VC19528322

Molecular Formula: C6H10BrClO

Molecular Weight: 213.50 g/mol

* For research use only. Not for human or veterinary use.

4-Bromohexanoyl chloride - 61222-83-1

Specification

CAS No. 61222-83-1
Molecular Formula C6H10BrClO
Molecular Weight 213.50 g/mol
IUPAC Name 4-bromohexanoyl chloride
Standard InChI InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3
Standard InChI Key IRRPCVGEZFKKQH-UHFFFAOYSA-N
Canonical SMILES CCC(CCC(=O)Cl)Br

Introduction

Chemical Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 4-bromohexanoyl chloride typically begins with 4-bromohexanoic acid, which undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. Optimized conditions involve refluxing the acid with excess thionyl chloride under anhydrous conditions, followed by distillation to isolate the product. Alternative methods, such as the use of oxalyl chloride, have also been reported, though thionyl chloride remains the preferred reagent due to its cost-effectiveness and high yield (>85%) .

Industrial Production Techniques

Industrial-scale production requires stringent control over moisture and temperature to prevent hydrolysis of the acyl chloride. Continuous flow reactors are increasingly employed to enhance reaction efficiency and safety, minimizing exposure to corrosive intermediates . Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to achieve a purity >98%, as confirmed by gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 205–207°C and a density of 1.42 g/cm³ . Its solubility profile reveals miscibility with common organic solvents such as dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), but immiscibility with water due to rapid hydrolysis. Key spectroscopic data include:

PropertyValueSource
CAS Number61222-83-1
Molecular FormulaC₆H₁₀BrClO
Molecular Weight213.50 g/mol
Boiling Point205–207°C
Density1.42 g/cm³

The infrared (IR) spectrum exhibits characteristic stretches at 1,800 cm⁻¹ (C=O) and 550 cm⁻¹ (C-Br), while nuclear magnetic resonance (NMR) spectra show distinct signals for the methylene groups adjacent to the bromine and carbonyl moieties.

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Recent Research Developments

Recent advances focus on expanding its utility in green chemistry. Catalytic methods using recyclable solvents (e.g., 2-methyltetrahydrofuran) have reduced the environmental impact of synthesis . Additionally, computational studies modeling its reactivity with nucleophiles provide insights into optimizing reaction selectivity, particularly in crowded molecular environments.

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